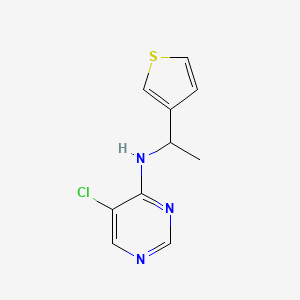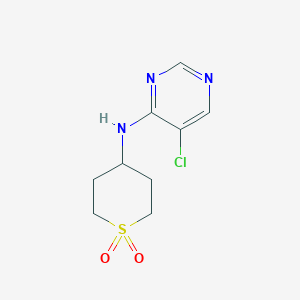![molecular formula C14H14FN B6632869 3-fluoro-N-[(3-methylphenyl)methyl]aniline](/img/structure/B6632869.png)
3-fluoro-N-[(3-methylphenyl)methyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-fluoro-N-[(3-methylphenyl)methyl]aniline is a chemical compound that is commonly used in scientific research. It is a member of the aniline family of compounds and is often referred to by its chemical formula, C14H14FN. This compound is of particular interest to researchers due to its unique properties and potential applications in a variety of fields.
Mécanisme D'action
The mechanism of action of 3-fluoro-N-[(3-methylphenyl)methyl]aniline is not well understood. However, researchers believe that this compound may work by inhibiting certain enzymes or proteins in the body. This inhibition can lead to a variety of biochemical and physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. For example, this compound has been shown to reduce inflammation in the body, which can be beneficial for individuals suffering from conditions such as arthritis. Additionally, this compound has been shown to have analgesic properties, which can help to reduce pain in individuals suffering from chronic pain conditions.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-fluoro-N-[(3-methylphenyl)methyl]aniline in lab experiments is its unique properties. This compound has been shown to have a wide range of potential applications in various fields of research. However, there are also limitations to using this compound. For example, the synthesis of this compound can be complex and time-consuming, which can make it difficult to use in large-scale experiments.
Orientations Futures
There are many potential future directions for research involving 3-fluoro-N-[(3-methylphenyl)methyl]aniline. One area of interest is the development of new pharmaceuticals that utilize this compound. Additionally, researchers may continue to investigate the mechanism of action of this compound in order to better understand its potential applications. Finally, there may be opportunities to explore the use of this compound in other fields of research, such as materials science or environmental science.
Conclusion:
In conclusion, this compound is a unique and versatile compound that has a wide range of potential applications in scientific research. While there are limitations to using this compound, its unique properties make it an attractive candidate for use in a variety of fields. As research in this area continues, it is likely that new applications and uses for this compound will be discovered.
Méthodes De Synthèse
The synthesis of 3-fluoro-N-[(3-methylphenyl)methyl]aniline is a complex process that involves several steps. The most common method for synthesizing this compound involves the reaction of 3-methylbenzylamine with fluoroacetic acid in the presence of a catalyst. This reaction produces the desired compound along with several byproducts that must be removed through purification processes.
Applications De Recherche Scientifique
3-fluoro-N-[(3-methylphenyl)methyl]aniline has a wide range of applications in scientific research. One of the most common uses of this compound is in the development of new pharmaceuticals. Researchers have found that this compound has unique properties that make it an effective candidate for use in drug development.
Propriétés
IUPAC Name |
3-fluoro-N-[(3-methylphenyl)methyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-4-2-5-12(8-11)10-16-14-7-3-6-13(15)9-14/h2-9,16H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVFSQBIWNKAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

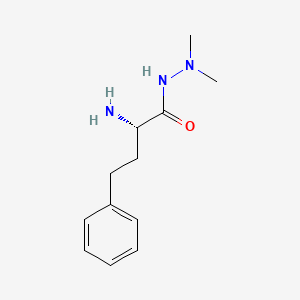
![4-[(4-Methoxy-6-methylpyrimidin-2-yl)amino]pyrrolidin-2-one](/img/structure/B6632794.png)
![3-[(5-Bromo-6-methylpyridin-2-yl)amino]propane-1,2-diol](/img/structure/B6632802.png)
![(2S)-2-[(3-bromo-4-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632814.png)
![(2S)-2-[(5-bromo-2-chlorophenyl)methylamino]butan-1-ol](/img/structure/B6632818.png)
![(2S)-2-[(2-fluoro-5-methylphenyl)methylamino]butan-1-ol](/img/structure/B6632820.png)
![6-[(1-Hydroxy-2-phenylpropan-2-yl)amino]pyridine-3-carbonitrile](/img/structure/B6632829.png)
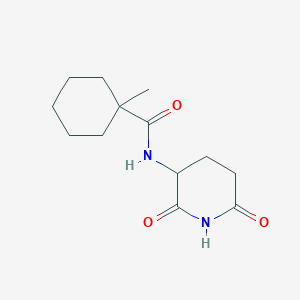
![4-[2-(4-Chloro-5-methylpyrazol-1-yl)ethyl]piperidine](/img/structure/B6632840.png)
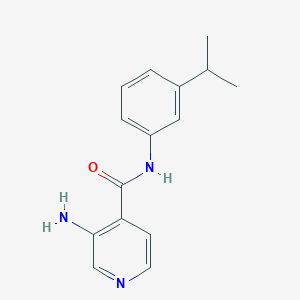

![N-(2,3-dihydro-1H-isoindol-5-ylmethyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B6632858.png)
